molecular formula C4H5F3N4 B13217835 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine

1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13217835
M. Wt: 166.10 g/mol
InChI Key: QHSPWBULVAJREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 5-position

Preparation Methods

The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-1,2,3-triazole, which is then functionalized with a trifluoromethyl group.

    Reaction Conditions:

    Industrial Production: Industrial production methods often involve scalable processes that ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

    Pathways Involved: The pathways affected by the compound’s action include those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole share structural similarities but differ in their chemical properties and applications.

    Uniqueness: The unique combination of the triazole ring and the trifluoromethyl group in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C4H5F3N4

Molecular Weight

166.10 g/mol

IUPAC Name

1-methyl-5-(trifluoromethyl)triazol-4-amine

InChI

InChI=1S/C4H5F3N4/c1-11-2(4(5,6)7)3(8)9-10-11/h8H2,1H3

InChI Key

QHSPWBULVAJREK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)N)C(F)(F)F

Origin of Product

United States

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